molecular formula C10H6Br2O B14607641 5,8-Dibromo-1-naphthalenol CAS No. 58877-89-7

5,8-Dibromo-1-naphthalenol

Cat. No.: B14607641
CAS No.: 58877-89-7
M. Wt: 301.96 g/mol
InChI Key: BOKSSGFSLPQPHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,8-Dibromonaphthalen-1-ol is an organic compound with the molecular formula C10H6Br2O It is a derivative of naphthalene, where two bromine atoms are substituted at the 5th and 8th positions, and a hydroxyl group is attached to the 1st position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,8-dibromonaphthalen-1-ol typically involves the bromination of naphthalene derivatives. One common method is the selective bromination of 1-bromonaphthalene, which can be achieved using bromine in the presence of a catalyst or under specific conditions such as photobromination . The reaction conditions, such as temperature and solvent, play a crucial role in determining the regioselectivity and yield of the desired product.

Industrial Production Methods

Industrial production of 5,8-dibromonaphthalen-1-ol may involve large-scale bromination processes using continuous flow reactors to ensure consistent quality and high yield. The use of structured solids as catalysts can enhance the regioselectivity of the bromination process, leading to higher efficiency and lower production costs .

Chemical Reactions Analysis

Types of Reactions

5,8-Dibromonaphthalen-1-ol undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: The bromine atoms can be reduced to form naphthalen-1-ol derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield naphthaldehydes, while substitution of bromine atoms can produce various substituted naphthalenes.

Scientific Research Applications

5,8-Dibromonaphthalen-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5,8-dibromonaphthalen-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the bromine atoms can participate in halogen bonding. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1,5-Dibromonaphthalene
  • 1,8-Dibromonaphthalene
  • 2,6-Dibromonaphthalene

Comparison

5,8-Dibromonaphthalen-1-ol is unique due to the presence of both bromine atoms and a hydroxyl group, which provides distinct chemical reactivity and potential for diverse applications. Compared to other dibromonaphthalenes, the position of the bromine atoms and the presence of the hydroxyl group make it more versatile in chemical synthesis and biological studies .

Properties

CAS No.

58877-89-7

Molecular Formula

C10H6Br2O

Molecular Weight

301.96 g/mol

IUPAC Name

5,8-dibromonaphthalen-1-ol

InChI

InChI=1S/C10H6Br2O/c11-7-4-5-8(12)10-6(7)2-1-3-9(10)13/h1-5,13H

InChI Key

BOKSSGFSLPQPHV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2C(=C1)O)Br)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.